molecular formula C13H9FN2 B8174545 6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8174545
M. Wt: 212.22 g/mol
InChI Key: PEIRKGQLKNMQQT-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a fluorophenyl group attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

6-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-3-1-2-10(8-11)12-5-4-9-6-7-15-13(9)16-12/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRKGQLKNMQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoroaniline with 2,3-dichloropyridine under basic conditions to form the desired pyrrolo[2,3-b]pyridine scaffold . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which confer distinct electronic properties and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound in drug discovery .

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